Sulfanylidenebismuth is classified as an organosulfur compound, and it can be categorized further based on its chemical properties and reactivity. Organometallic compounds like sulfanylidenebismuth are known for their unique bonding characteristics between carbon and metal atoms, which can lead to diverse reactivity profiles.
The synthesis of sulfanylidenebismuth can be achieved through several methods, primarily focusing on the reaction between bismuth compounds and sulfur-containing reagents.
The molecular structure of sulfanylidenebismuth features a bismuth atom bonded to a sulfur atom.
Sulfanylidenebismuth participates in various chemical reactions that are significant for its applications.
The mechanism of action for sulfanylidenebismuth primarily relates to its role in catalysis and as a precursor for other chemical species.
Sulfanylidenebismuth exhibits several physical and chemical properties that are critical for its applications.
Sulfanylidenebismuth has various scientific applications across different fields:
Sulfanylidenebismuth (bismuth sulfide, Bi₂S₃) exhibits an orthorhombic crystal structure with the space group Pnma (No. 62). This structure comprises infinite chains of edge-sharing BiS₆ trigonal prisms extending along the c-axis, creating a highly anisotropic layered framework. Within each chain, bismuth atoms occupy two distinct crystallographic sites (4c and 8d), coordinated to six sulfur atoms in a distorted octahedral geometry. The Bi–S bond lengths range from 2.59 Å to 3.30 Å, indicating significant covalent character alongside ionic contributions. The chains are interconnected via van der Waals forces along the a- and b-axes, facilitating preferential cleavage and anisotropic growth in nanostructures. This hierarchical bonding configuration underpins its anisotropic thermal, electrical, and mechanical properties.
Table 1: Crystallographic Parameters of Bi₂S₃
Parameter | Value | Experimental Method |
---|---|---|
Space Group | Pnma | XRD [5] |
Lattice Constant a | 11.11–11.30 Å | Chemical bath deposition [5] |
Lattice Constant b | 11.22–11.71 Å | Chemical bath deposition [5] |
Lattice Constant c | 3.94–4.16 Å | Chemical bath deposition [5] |
Unit Cell Volume | 492–519 × 10⁶ pm³ | DFT calculation [3] |
Coordination | BiS₆ trigonal prisms | Structural analysis [3] |
Doping with transition metals (e.g., chromium) induces lattice strain due to ionic radius mismatch (Cr³⁺: 0.615 Å vs. Bi³⁺: 1.03 Å). At 3 at.% chromium doping, lattice parameters contract by Δa ≈ 0.05 Å and Δb ≈ 0.43 Å, reducing crystallite size from 141 nm (undoped) to 72 nm. This compression arises from Cr³⁺ substitution at bismuth sites, introducing tensile strain and disrupting chain alignment [5].
Bi₂S₃ possesses a "nesting-like" band gap, characterized by near-degenerate direct and indirect transitions. First-principles calculations reveal an indirect band gap of 1.30 eV (300 K), aligning with the Shockley-Queisser optimum for single-junction solar cells. The valence band maximum (VBM) comprises hybridized S 3p and Bi 6p orbitals, while the conduction band minimum (CBM) is dominated by Bi 6p states. This orbital arrangement facilitates strong optical absorption (>10⁵ cm⁻¹ at 550 nm) due to parity-allowed transitions between sulfur lone pairs and bismuth orbitals [3] [8].
Table 2: Band Gap Characteristics of Bi₂S₃
Property | Value | Measurement Technique |
---|---|---|
Fundamental Gap (300 K) | 1.30 eV | Photoreflectance [8] |
Temperature Coefficient | -0.16 eV (20–300 K) | Temperature-dependent PL [8] |
Direct Transition Onset | 1.38–1.71 eV | Absorption spectroscopy [1] [8] |
Exciton Binding Energy | 20–25 meV | Photoluminescence [8] |
Temperature-dependent studies show a band gap reduction of 0.16 eV from 20 K to 300 K, attributed to electron-phonon coupling and lattice thermal expansion. Under hydrostatic pressure, the gap narrows at 3.5 meV/GPa due to orbital overlap enhancement. Crucially, the direct transition at ~1.55 eV dominates absorption, enabling robust excitonic emission despite the indirect fundamental gap [8].
Phase stability in Bi₂S₃ is highly sensitive to bismuth-to-sulfur (Bi/S) ratios. Stoichiometric Bi₂S₃ maintains stability up to 773 K, while sulfur deficiency (Bi/S < 0.67) introduces n-type conductivity via sulfur vacancies (V_S⁺). Chromium doping (Bi₂₋ₓCrₓS₃) elevates carrier density by two orders of magnitude (10¹⁵ → 10¹⁷ cm⁻³) at x = 0.03, as Cr³⁺ acts as a shallow donor. This doping reduces the band gap from 1.30 eV (undoped) to 1.17 eV (x = 0.03), enhancing infrared absorption [5].
The orthorhombic phase remains stable under doping ≤3 at.% chromium, evidenced by retained Pnma symmetry in XRD. Beyond this threshold, secondary phases (e.g., Cr₂S₃) emerge, degrading optoelectronic performance. Thermal expansion anisotropy (α_a > α_b > α_c) induces strain at grain boundaries, promoting crack formation above 623 K. First-principles phonon calculations confirm dynamic stability, with no imaginary frequencies across the Brillouin zone [5] [8].
Native defects govern carrier transport in Bi₂S₃. Sulfur vacancies (VS) form at low energy (1.2 eV) and act as electron donors, while bismuth vacancies (VBi) create deep traps (0.8 eV below CBM). Chromium doping suppresses VS formation by 0.3 eV due to Coulombic repulsion between Cr³⁺ and VS⁺, mitigating n-type self-doping. Conversely, interstitial sulfur (S_i) introduces hole traps 0.5 eV above VBM, reducing hole mobility [5].
Phonon spectra feature a prominent Ag mode at 80 cm⁻¹ associated with Bi–S₃ unit oscillations. Ultrafast THz spectroscopy reveals that photoexcited holes localize within 5–15 ps, forming polarons that distort the lattice and suppress Ag mode intensity. This self-trapping reduces hole mobility to <10⁻² cm²V⁻¹s⁻¹ under low excitation. However, at high carrier densities (>10¹⁷ cm⁻³), a Mott transition occurs, enabling band-like transport with mobility ~200 cm²V⁻¹s⁻¹ due to overlapping polaron states [2] [7].
Table 3: Phonon and Defect Properties in Bi₂S₃
Parameter | Value | Probe Method |
---|---|---|
A_g Phonon Frequency | 80 cm⁻¹ | Raman spectroscopy [2] |
Hole Localization Time | 5–15 ps | Time-resolved THz spectroscopy [2] |
Polaron Mobility (low density) | <0.01 cm²V⁻¹s⁻¹ | Drude analysis [2] |
Free Carrier Mobility | ~200 cm²V⁻¹s⁻¹ | Mott transition model [2] |
V_S Formation Energy | 1.2 eV | DFT calculation [5] |
Step edges and dislocations nucleate coherent acoustic phonons (5.5 nm/ps) within 500 fs of photoexcitation, visualized via femtosecond electron imaging. These phonons propagate anisotropically, scattering at bends or vacancies with decay times of 16.5 ± 2.5 ps. Strain fields (>0.5%) localize phonons, reducing thermal conductivity to <1 W/m·K, the lowest among dense solids [7] [8].
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